4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride

Description

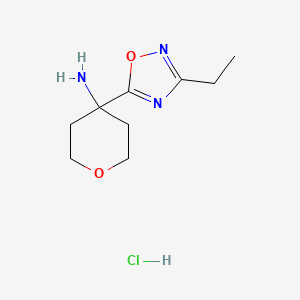

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position, fused to a tetrahydropyran (oxane) ring. The amine group is positioned at the 4-carbon of the oxane ring, and the compound exists as a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-2-7-11-8(14-12-7)9(10)3-5-13-6-4-9;/h2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEKLMPPRYTWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2(CCOCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241130-29-8 | |

| Record name | 4-(3-ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production of oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalytic systems and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. The reaction conditions often include:

- Solvent : Dimethyl sulfoxide (DMSO)

- Base : Sodium hydroxide (NaOH)

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique oxadiazole ring structure allows for various modifications that can lead to new chemical entities with enhanced properties.

Biology

The biological activities of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride have been explored extensively:

- Antimicrobial Activity : Studies indicate significant antibacterial and antifungal properties against strains such as Staphylococcus aureus and Escherichia coli.

Medicine

The compound is being investigated for potential therapeutic applications:

- Anticancer Activity : Research has shown that derivatives containing the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, studies by Dhumal et al. demonstrated significant inhibition of cancer cell proliferation through enzyme inhibition mechanisms.

Case Study: Anticancer Effects

In a study published in a peer-reviewed journal, derivatives of oxadiazole were tested against several cancer cell lines, showing promising results in reducing cell viability through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. For instance, some oxadiazole derivatives exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes . The compound’s effects are mediated through the modulation of these receptors and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and analogous derivatives:

Structural Insights :

- Ring Systems : Oxane (target) vs. tetrahydropyrimidine (CDD-0102A) vs. piperidine () alter conformational flexibility and binding interactions.

- Amine Positioning : Primary amines (e.g., [2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine) vs. secondary amines (e.g., methylated derivatives) influence hydrogen-bonding capacity and target selectivity.

Target Compound vs. CDD-0102A:

- CDD-0102A demonstrated efficacy in reducing repetitive behaviors and improving behavioral flexibility in BTBR mice, a model for autism spectrum disorder (ASD). This activity is attributed to its partial agonism at M1 muscarinic receptors .

Antimicrobial Derivatives:

- Compounds like 4-(3-(4-methoxyphenyl)-oxadiazol-5-yl)phenol HCl () and 4-(3-cyclopropyl-oxadiazol-5-yl)piperidine HCl () show activity against enteric pathogens, highlighting the role of substituents (e.g., methoxy, cyclopropyl) in enhancing antimicrobial potency.

Physicochemical Properties

The table below compares molecular properties critical for drug-likeness:

| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | LogP (Predicted) | Rotatable Bonds |

|---|---|---|---|---|

| 4-(3-Ethyl-oxadiazolyl)oxan-4-amine HCl | ~220 (estimated) | 2 / 4 | 1.2 (estimated) | 2 |

| CDD-0102A | 228.69 | 2 / 5 | 0.8 | 3 |

| [(3-Ethyl-oxadiazol-5-yl)methyl]methylamine HCl | 141.17 | 1 / 4 | 0.4 | 3 |

| [2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl | 177.64 | 2 / 3 | 0.9 | 3 |

Key Observations :

- Lower molecular weight and LogP values (e.g., methylamine derivatives) correlate with improved solubility but reduced membrane permeability.

- The target compound’s oxane ring may balance solubility and rigidity, making it suitable for oral bioavailability.

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various studies.

The molecular formula of the compound is with a molecular weight of 212.25 g/mol. The structure includes an oxadiazole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine; hydrochloride |

| CAS Number | 88571-69-1 |

Synthesis

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves cyclization reactions of amidoximes with carboxylic acids or their derivatives under basic conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Studies have demonstrated that derivatives of oxadiazole can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis .

- Antifungal Activity : The compound has shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

- Antitubercular Activity : Some studies have reported that oxadiazole derivatives can inhibit Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

Anticancer Activity

The biological activity of oxadiazole derivatives extends to anticancer properties. For example:

- Cytotoxic Effects : Research has indicated that certain substituted oxadiazoles possess cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance potency .

- Mechanism of Action : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)oxan-4-amine :

- Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity and found several promising candidates with significant inhibitory effects on Mycobacterium bovis .

- Desai et al. (2018) reported on a set of pyridine-based oxadiazoles that exhibited potent antibacterial properties against multiple pathogens, highlighting their potential as new antibiotics .

- A study by Paruch et al. (2020) synthesized various 2,5-disubstituted 1,3,4-oxadiazoles and tested them for antibacterial activity, identifying several compounds with promising results for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.